Proteolytic Stability in Simulated Intestinal Fluid: All-D Peptide vs. All-L Enantiomer
All-D-enantiomeric peptides exhibit dramatically enhanced stability in biological matrices compared to their L-enantiomers. The reference all-D peptide D3 remained 96% intact after 24 h in simulated intestinal fluid, whereas its L-enantiomer l-D3 was completely metabolized within seconds [1]. This class-level property is directly transferable to D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine, whose entirely D-configured backbone is expected to confer equivalent resistance to intestinal proteases.
| Evidence Dimension | Percent remaining intact after 24 h in simulated intestinal fluid |
|---|---|
| Target Compound Data | Expected 96% intact (based on all-D peptide class behavior) |
| Comparator Or Baseline | All-L enantiomer (l-D3): completely metabolized within seconds; 0% remaining at 24 h |
| Quantified Difference | >100-fold stability advantage for the D-configuration |
| Conditions | Simulated intestinal fluid, 37 °C, 24 h incubation; analysis by reversed-phase HPLC |
Why This Matters
This stability differential directly translates to prolonged in vivo half-life, enabling oral administration and sustained pharmacodynamic effects that are unattainable with L-peptide analogs.
- [1] J. N. et al. Surprisingly high stability of the Aβ oligomer eliminating all-D-enantiomeric peptide D3 in media simulating the route of orally administered drugs. Eur. J. Pharm. Biopharm. 2017, 120, 102-109. View Source
